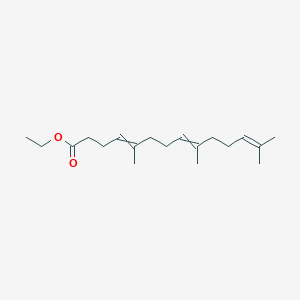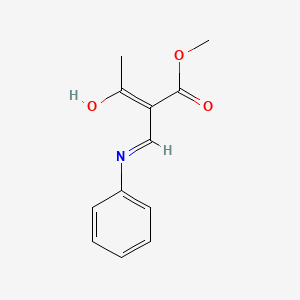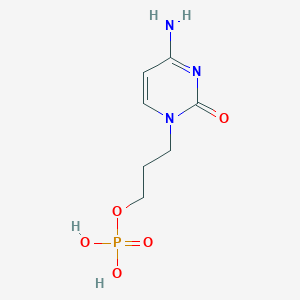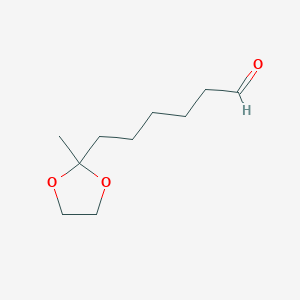
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole is a synthetic organic compound characterized by the presence of a heptafluoropropyl group, a methyl group, and two nitro groups attached to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole typically involves the following steps:
Nitration of Benzimidazole: The starting material, benzimidazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Alkylation: The nitrated benzimidazole is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 4 position.
Heptafluoropropylation: Finally, the compound is subjected to a heptafluoropropylation reaction using heptafluoropropyl iodide and a suitable catalyst to introduce the heptafluoropropyl group at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives by reduction of nitro groups.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: A perfluorinated compound with similar fluorinated groups.
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine: Another compound with multiple heptafluoropropyl groups.
Uniqueness
2-(Heptafluoropropyl)-4-methyl-5,7-dinitro-1H-benzimidazole is unique due to its combination of a benzimidazole core with heptafluoropropyl and nitro groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60167-95-5 |
|---|---|
Molecular Formula |
C11H5F7N4O4 |
Molecular Weight |
390.17 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-7-methyl-4,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C11H5F7N4O4/c1-3-4(21(23)24)2-5(22(25)26)7-6(3)19-8(20-7)9(12,13)10(14,15)11(16,17)18/h2H,1H3,(H,19,20) |
InChI Key |
WNCWRLPPRZZTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


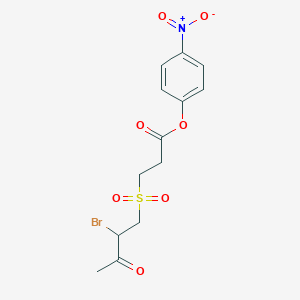



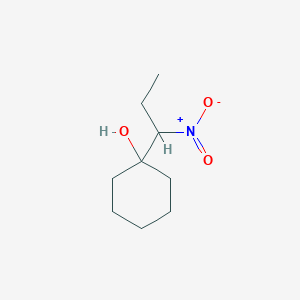
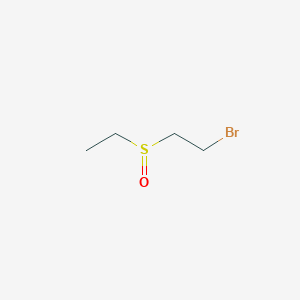
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
